
2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the site-selective Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene affords functionalized alkynyl-substituted (trifluoromethyl)benzenes . Additionally, a variety of benzylic brominations were performed using N-bromosuccinimide in (trifluoromethyl)benzene with photochemical activation .Applications De Recherche Scientifique
Synthesis and Organic Chemistry
2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene is a versatile compound used as a precursor or building block in various synthetic protocols. It is integral in the creation of molecular wires, serving as a precursor for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. These molecular structures are fundamental in the field of molecular electronics, contributing to the advancement of electronic devices on a molecular level (Stuhr-Hansen et al., 2005).
Steric and Electronic Effects in Chemistry
The compound also plays a role in studies exploring steric and electronic effects in chemical reactions. Its structural features, such as the trifluoromethyl group, are analyzed for their ability to transmit steric pressure, affecting the reactivity and selectivity of chemical reactions. This understanding is crucial in designing compounds with desired reactivity and stability, impacting fields like pharmaceuticals and material science (Schlosser et al., 2006).
Material Science and Polymer Chemistry
Furthermore, derivatives of this compound are used in material science and polymer chemistry. The compound's derivatives are employed in various polymerization reactions, contributing to the development of new materials with specific properties, such as conductivity, stability, or specific mechanical properties. This research is fundamental in advancing technologies in areas like coatings, adhesives, and specialty plastics (Dittmer et al., 1992).
Catalysis and Chemical Transformations
In the realm of catalysis, the compound's derivatives are instrumental in cross-coupling reactions, a cornerstone in the synthesis of complex organic molecules. This application is pivotal in pharmaceuticals, agrochemicals, and the synthesis of natural products, showcasing the compound's versatility and importance in synthetic organic chemistry (Deschamps et al., 2007).
Propriétés
IUPAC Name |
2-(bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-7-2-3-8(9(11,12)13)6(4-7)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSPNSPWAGNDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxypropoxy)carbonyl]benzoate](/img/structure/B1376001.png)
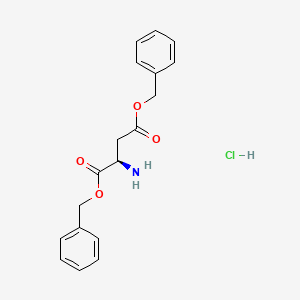
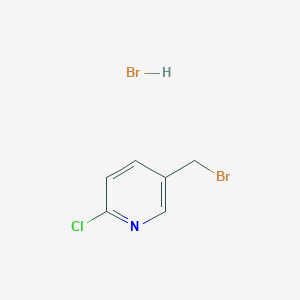
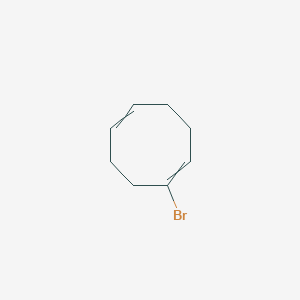
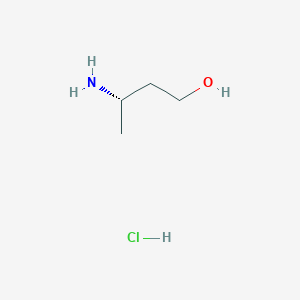
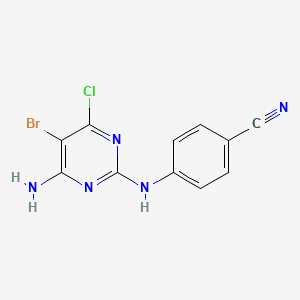
![tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376008.png)
![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)



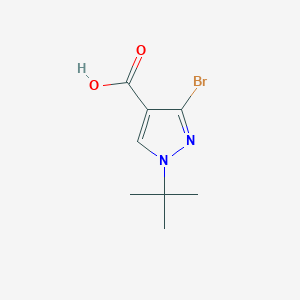
![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)
![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)
